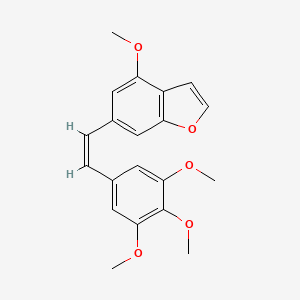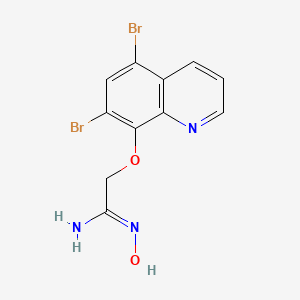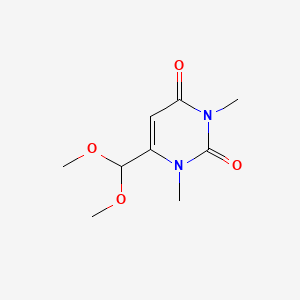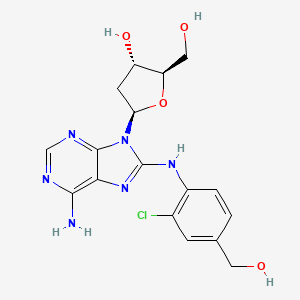
(Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran is a synthetic organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran core substituted with a methoxy group and a trimethoxystyryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable benzofuran derivative. One common method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired styryl compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding reduced benzofuran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced benzofuran derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It serves as a lead compound for the development of new therapeutic agents targeting various diseases .
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to inhibit certain enzymes and signaling pathways makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can modulate various signaling pathways, including those involved in inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxycinnamamide: Known for its anticancer activity.
3,4,5-Trimethoxyphenyl derivatives: Exhibits a range of biological activities, including anti-inflammatory and antimicrobial properties.
Benzofuran derivatives: Used in the development of pharmaceuticals and advanced materials .
Uniqueness
(Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran stands out due to its unique combination of a benzofuran core and a trimethoxystyryl group. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H20O5 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
4-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C20H20O5/c1-21-16-9-13(10-17-15(16)7-8-25-17)5-6-14-11-18(22-2)20(24-4)19(12-14)23-3/h5-12H,1-4H3/b6-5- |
Clé InChI |
DXYHWNRPKQKFAS-WAYWQWQTSA-N |
SMILES isomérique |
COC1=CC(=CC2=C1C=CO2)/C=C\C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
COC1=CC(=CC2=C1C=CO2)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate](/img/structure/B12901504.png)



![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)

![[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B12901536.png)





![Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)](/img/structure/B12901562.png)
